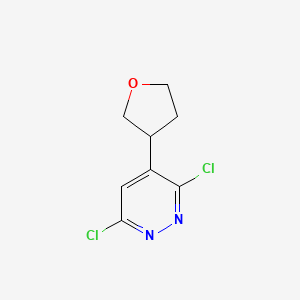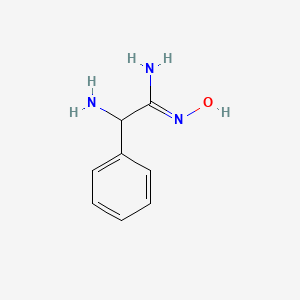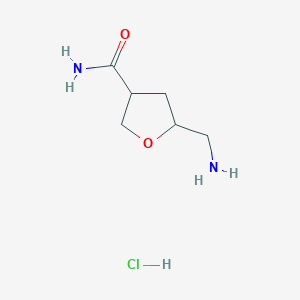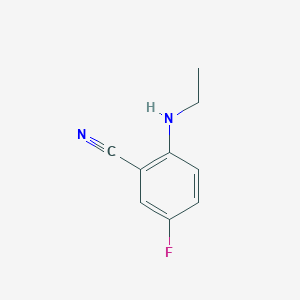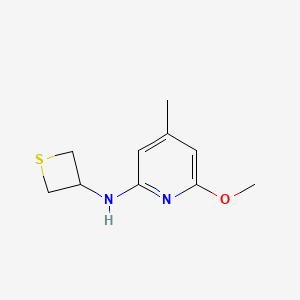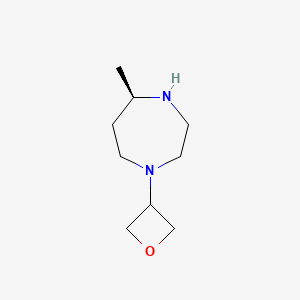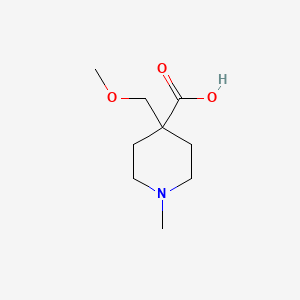
4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with formaldehyde and methanol to introduce the methoxymethyl group. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-1-methylpyrrolidine-4-carboxylic acid
- 4-(Methoxymethyl)-1-methylpiperidine-4-carboxamide
- 4-(Methoxymethyl)-1-methylpiperidine-4-carboxylate
Uniqueness
4-(Methoxymethyl)-1-methylpiperidine-4-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, which are not observed in similar compounds. The presence of the methoxymethyl group also enhances the compound’s ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(methoxymethyl)-1-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO3/c1-10-5-3-9(4-6-10,7-13-2)8(11)12/h3-7H2,1-2H3,(H,11,12) |
InChI Key |
MNOJXTJVMJAISV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(COC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


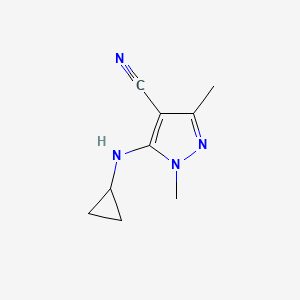
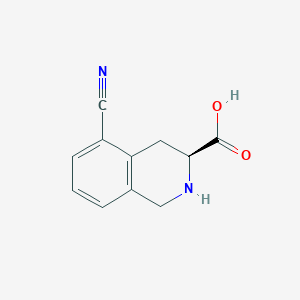
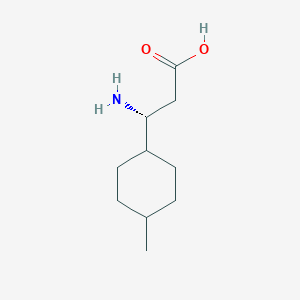
![(R)-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B13327212.png)

![Methyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13327240.png)
![Tert-butyl 1-isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13327244.png)
